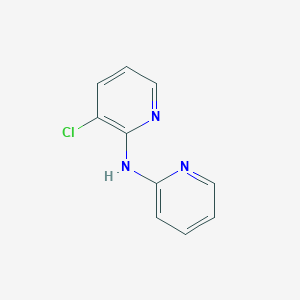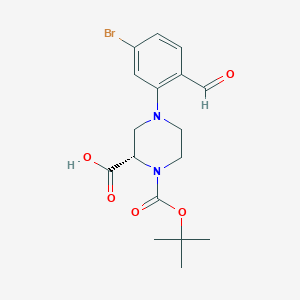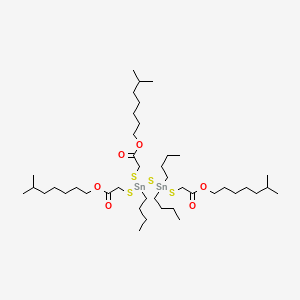
2-(diallylamino)-N-hydroxybenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE is a complex organic compound known for its unique chemical structure and properties This compound features a benzene ring substituted with a hydroxy group and a carboximidamide group, which is further substituted with a diallylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE typically involves multi-step organic reactions One common synthetic route starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline The aniline derivative is then subjected to formylation to introduce the formyl group, which is subsequently converted to the carboximidamide group through reaction with hydroxylamine
Industrial Production Methods
Industrial production of 2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The diallylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the diallylamino group.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE involves its interaction with specific molecular targets. The diallylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy and carboximidamide groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(DIALLYLAMINO)-BENZENECARBOXIMIDAMIDE
- 2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXAMIDE
- 2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDE
Uniqueness
2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE is unique due to the presence of both the diallylamino and hydroxy groups, which impart distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[bis(prop-2-enyl)amino]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C13H17N3O/c1-3-9-16(10-4-2)12-8-6-5-7-11(12)13(14)15-17/h3-8,17H,1-2,9-10H2,(H2,14,15) |
InChI Key |
QBZUKGKYUWUQEJ-UHFFFAOYSA-N |
Isomeric SMILES |
C=CCN(CC=C)C1=CC=CC=C1/C(=N/O)/N |
Canonical SMILES |
C=CCN(CC=C)C1=CC=CC=C1C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


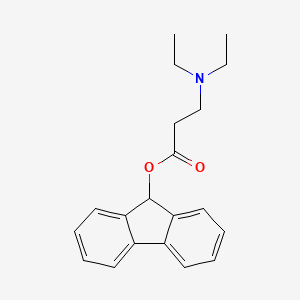
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)
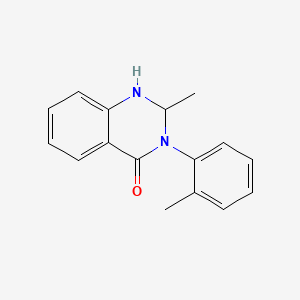
![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)


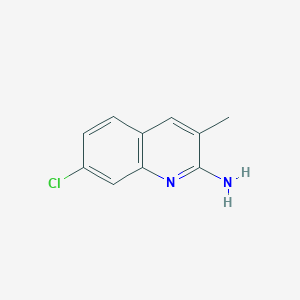
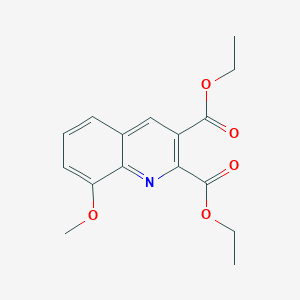
![3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
![N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide](/img/structure/B13735359.png)
